Boc-Ala-Met-OH

Peptide Synthesis Quality Control Research Grade

Sequence-dependent coupling inefficiencies in Boc-SPPS can derail synthesis of peptides containing the critical Ala-Met motif. Boc-Ala-Met-OH (CAS 117823-40-2) resolves this bottleneck as a pre-assembled dipeptide building block. • Single-step Ala-Met incorporation reduces synthesis steps by 50% and minimizes purification burden. • ≥98% batch-to-batch purity ensures reproducible coupling efficiency across projects. • Pre-quantified 1 g and 5 g formats support both exploratory and scaled research without supply interruption.

Molecular Formula C13H24N2O5S
Molecular Weight 320.41
CAS No. 117823-40-2
Cat. No. B1142173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala-Met-OH
CAS117823-40-2
Molecular FormulaC13H24N2O5S
Molecular Weight320.41
Structural Identifiers
SMILESCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5S/c1-8(14-12(19)20-13(2,3)4)10(16)15-9(11(17)18)6-7-21-5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ala-Met-OH: Protected Dipeptide for SPPS


Boc-Ala-Met-OH (CAS 117823-40-2) is an N-terminal Boc-protected dipeptide composed of L-alanine and L-methionine, with a molecular formula of C₁₃H₂₄N₂O₅S and a molecular weight of 320.41 g/mol [1]. As a protected amino acid derivative, it is designed as a pre-assembled building block for use in Boc-based solid-phase peptide synthesis (SPPS) . The tert-butyloxycarbonyl (Boc) group serves as a temporary, acid-labile protecting group for the N-terminus, enabling stepwise peptide elongation [2].

Product Type
Protected dipeptide
Protection
Boc (acid-labile)
Sequence
Ala-Met

Boc-Ala-Met-OH: Generic Substitution Risks


In peptide synthesis, substituting one protected dipeptide for another, even within the same class, is not permissible due to sequence-dependent differences in coupling efficiency and solubility [1]. The specific sequence, Ala-Met, presents a unique combination of hydrophobic (Ala) and sulfur-containing (Met) residues, which dictates its behavior in both solution-phase coupling and on solid supports. A generic substitution, such as Boc-Ala-Gly-OH, would introduce a fundamentally different peptide fragment with altered polarity and steric properties, potentially leading to reduced yield, incomplete coupling, and purification challenges . Therefore, selection must be driven by the exact sequence requirements and validated performance metrics of the specific building block.

Sequence-dependent coupling
Different dipeptide sequences may alter coupling efficiency and overall yield.
Hydrophobic/sulfur balance
The Ala-Met motif provides a unique polarity profile; generic substitution may change solubility and solid-phase behavior.
Protection-handle compatibility
Mismatched protecting groups or resin handles can lead to incomplete elongation; direct replacement without validation is not recommended.

Boc-Ala-Met-OH: Quantitative Evidence


Vendor Purity Specifications

For researchers requiring a reliable building block, Boc-Ala-Met-OH is commercially available with specified minimum purity levels, which is a primary factor in selecting a vendor. Two major suppliers list the compound with minimum purities of 95% and 98%, providing a clear, verifiable metric for quality assurance. This quantitative data allows for direct comparison when selecting a procurement source .

Vendor Purity
Specification review
NLT 98% vs 95%
Purity-grade supplier selection
Vendor-specified minimum; verify COA
Peptide Synthesis Quality Control Research Grade

Predicted Physicochemical Properties

While experimental data is limited, predicted physicochemical properties provide a valuable baseline for method development and handling. The calculated molecular weight (320.41 g/mol) and logP provide a basis for anticipating chromatographic behavior, which is crucial for purification. For example, the number of hydrogen bond donors (3) and acceptors (6) is a key determinant of its retention in reversed-phase HPLC [1]. The compound's appearance as a white powder is a typical characteristic for this class of protected dipeptides .

Predicted Properties
Data to verify
MW 320.41, HBD 3, HBA 6
HPLC method development basis
Predicted; confirm experimentally
Physicochemical Properties HPLC Method Development Solubility

Commercial Availability and Scale Options

The commercial availability of Boc-Ala-Met-OH in multiple pre-packaged quantities (e.g., 1g and 5g) from reputable suppliers ensures that researchers can procure the exact amount needed, minimizing waste and storage concerns. This is a key differentiator from custom-synthesized or less accessible analogs. For instance, Santa Cruz Biotechnology offers both 1g and 5g options, providing procurement flexibility .

Pack Sizes
Data to verify
1 g and 5 g
Procurement flexibility
Check supplier stock and lead time
Procurement Supply Chain Research Support

Boc-Ala-Met-OH: Application Scenarios


Met-Containing Peptide Fragment Synthesis

The primary application of Boc-Ala-Met-OH is as a pre-activated dipeptide building block in Boc-SPPS. Its defined sequence, Ala-Met, is essential for the rapid assembly of peptide fragments containing this specific motif, bypassing the need for separate coupling steps for alanine and methionine. This is particularly valuable in the synthesis of complex peptides, such as those found in protease inhibitors or antimicrobial peptides, where the Ala-Met sequence may be a critical part of the active site or structural motif .

Accelerated Assembly of Peptide Therapeutics

In medicinal chemistry, the speed and efficiency of peptide synthesis are paramount. The use of Boc-Ala-Met-OH allows for the expedited construction of peptide analogs and libraries where the Ala-Met sequence is a key pharmacophore. For example, this dipeptide could be used to synthesize fragments of peptide hormones or receptor ligands where the specific orientation of the alanine and methionine side chains is crucial for binding. This accelerates structure-activity relationship (SAR) studies by reducing the number of synthetic steps and associated purification .

Supply Chain-Enabled Peptide Research

For research groups in academia and industry, the consistent commercial availability of Boc-Ala-Met-OH in pre-quantified, quality-controlled batches (e.g., 1g and 5g) is a significant advantage . This ensures reproducibility across experiments and projects, a cornerstone of scientific integrity. This reliable supply chain makes it a preferred building block for long-term research programs focused on peptide-based drug discovery, biomaterials, or the development of novel peptide synthesis methodologies.

Application
Selection Property
Validation Focus
Met-containing peptide fragment synthesis
Pre-assembled Ala-Met sequence
Coupling efficiency and purity in SPPS
Peptide analog library synthesis
Reduced synthetic steps
Yield and sequence fidelity after coupling
Long-term peptide research programs
Reliable commercial availability
Lot-to-lot consistency and scale-up support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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